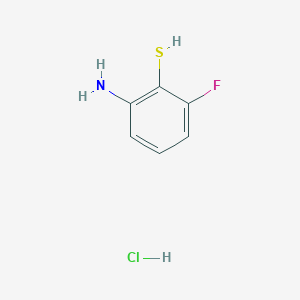
2-Amino-6-fluorobenzene-1-thiol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-fluorobenzene-1-thiol hydrochloride is an organic compound with the molecular formula C₆H₆NFS·HCl. It is a derivative of benzene, featuring an amino group at the second position, a fluorine atom at the sixth position, and a thiol group at the first position. This compound is often used in pharmaceutical testing and research due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluorobenzene-1-thiol hydrochloride typically involves the introduction of the amino, fluorine, and thiol groups onto a benzene ring. One common method is through a multi-step process that includes nitration, reduction, halogenation, and thiolation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product .
化学反応の分析
Types of Reactions
2-Amino-6-fluorobenzene-1-thiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the benzene ring .
科学的研究の応用
2-Amino-6-fluorobenzene-1-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-6-fluorobenzene-1-thiol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and thiol groups can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in biochemical studies .
類似化合物との比較
Similar Compounds
- 2-Amino-6-chlorobenzene-1-thiol hydrochloride
- 2-Amino-6-bromobenzene-1-thiol hydrochloride
- 2-Amino-6-iodobenzene-1-thiol hydrochloride
Uniqueness
Compared to its analogs, 2-Amino-6-fluorobenzene-1-thiol hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can affect the compound’s reactivity, making it suitable for specific applications where other halogenated analogs may not be as effective .
特性
分子式 |
C6H7ClFNS |
|---|---|
分子量 |
179.64 g/mol |
IUPAC名 |
2-amino-6-fluorobenzenethiol;hydrochloride |
InChI |
InChI=1S/C6H6FNS.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H,8H2;1H |
InChIキー |
HIRNYIWAMWRCJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)S)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















